Dienestrol

説明

Historical Context of Synthetic Estrogens and Dienestrol Development

The development of synthetic estrogens marked a pivotal moment in endocrine research, expanding the understanding of hormonal action beyond naturally occurring steroidal compounds. This compound emerged within this historical trajectory, contributing to the growing repertoire of estrogenic compounds available for study.

Early Synthesis and Characterization of this compound

This compound is recognized as a synthetic non-steroidal estrogen wikipedia.orgciteab.comwikipedia.orgfishersci.beguidetopharmacology.org. It was formally introduced for medical use in the United States in 1947 by Schering under the brand name Synestrol, and in France in 1948 as Cycladiene citeab.com. The synthesis of this compound involves a series of chemical reactions, beginning with the pinacol coupling of p-acetoxy-propiophenone. This is followed by a dehydration step and subsequent saponification, which ultimately yields this compound. Its characterization in academic and research settings has historically involved analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Relationship to Diethylstilbestrol (DES) and Other Stilbene Derivatives

This compound is structurally classified as a close analogue of diethylstilbestrol (DES) citeab.com. Both compounds belong to the stilbestrol group, which encompasses a broader class of non-steroidal estrogens citeab.com. Within this group, DES, this compound, and hexestrol are particularly notable for their structural similarities as synthetic non-steroidal estrogens, often collectively referred to as stilbenes in scientific literature. The family of stilbestrol estrogenic drugs includes this compound, this compound acetate, diethylstilbestrol, and hexestrol, among others. Furthermore, research indicates that diethylstilbestrol can undergo metabolic processes to produce (Z,Z)-dienestrol as a metabolite. This compound is also identified as an active metabolite of diethylstilbestrol.

Evolution of Estrogen Research and this compound's Role

The broader field of estrogen research saw significant advancements with the commercial availability of estrogenic preparations beginning in the 1930s. The first artificial estrogen was synthesized by Cook and associates in 1933. Subsequent work by E.C. Dodds and Robinson at the University of Oxford in 1938 involved the preparation of various substituted stilbenes, with the diethyl derivative (DES) proving to be particularly effective. This compound, along with hexestrol, also became accessible for study through the research efforts of Dodds and his collaborators. While synthetic non-steroidal estrogens like stilbestrols (including DES, hexestrol, and this compound) are generally no longer employed in menopausal hormone therapy due to concerns regarding their disproportionate effects on liver protein synthesis and associated health risks, this compound has been investigated for other applications, such as its potential use via rectal administration in the treatment of prostate cancer citeab.com. Academic research on this compound also extends to environmental studies, including its presence in aquatic ecosystems and the development of chemical methods for its detection.

Significance of this compound in Endocrine Research

This compound holds considerable significance in endocrine research due to its potent estrogenic activity and its classification as a non-steroidal compound. These characteristics make it a valuable tool for investigating estrogen receptor mechanisms and for comparative studies with natural estrogens.

This compound as an Estrogen Receptor Agonist

This compound is well-established as a synthetic, non-steroidal estrogen that functions as an estrogen receptor (ER) agonist wikipedia.orgfishersci.beguidetopharmacology.org. The mechanism of action for estrogens, including this compound, involves their diffusion into target cells, where they form a complex with estrogen receptors. This estrogen-receptor complex then translocates into the cell's nucleus, where it binds to DNA, initiating or enhancing the transcription of specific genes and subsequent protein synthesis.

This compound exhibits a high binding affinity for estrogen receptors. Notably, it demonstrates an affinity for Estrogen Receptor alpha (ERα) that is approximately two times greater than that of estradiol, a natural estrogen. Quantitative studies have further detailed its binding characteristics, showing dissociation constants (Kᵢ) of 0.05 nM for ERα and 0.03 nM for ERβ. In reporter assays, this compound has been shown to activate ERα with an effective concentration at 50% maximum response (EC₅₀) of 3.23 nM.

Table 1: this compound Estrogen Receptor Binding and Activation Data

| Receptor Type | Binding Affinity (Kᵢ) | Activation (EC₅₀) |

| ERα | 0.05 nM | 3.23 nM |

| ERβ | 0.03 nM | Not specified |

Classification as a Non-Steroidal Estrogen

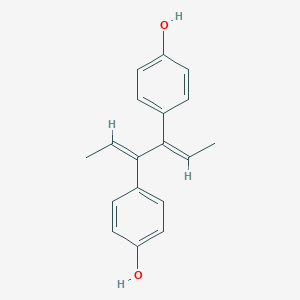

This compound is consistently classified as a synthetic non-steroidal estrogen across numerous academic and pharmacological resources wikipedia.orgciteab.comwikipedia.orgfishersci.beguidetopharmacology.org. This classification distinguishes it from naturally occurring steroidal estrogens, such as estradiol, estrone, and estriol, which possess a characteristic steroid nucleus. As a member of the stilbestrol group, this compound lacks the typical four-ring steroid structure but mimics the biological activity of natural estrogens due to its molecular conformation and the strategic positioning of its hydroxyl groups citeab.com. The molecular formula for this compound is C₁₈H₁₈O₂, and its molar mass is 266.340 g·mol⁻¹ citeab.com.

This compound's Role in Understanding Estrogenic Mechanisms

This compound functions as an estrogen receptor (ER) agonist, meaning it binds to and activates estrogen receptors within target cells. guidetopharmacology.orgfishersci.atthermofisher.comuni.lu The mechanism involves this compound passively diffusing into responsive tissues, forming a complex with estrogen receptors, and subsequently entering the cell's nucleus. Inside the nucleus, this complex can initiate or enhance the transcription of specific genes, leading to protein synthesis and the characteristic estrogenic effects. fishersci.be

Research has provided detailed insights into this compound's binding characteristics with estrogen receptors. It exhibits high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Specifically, this compound has reported K_i values of 0.05 nM for ERα and 0.03 nM for ERβ, demonstrating its potent interaction with these receptors. fishersci.at

When compared to other estrogenic compounds, this compound shows considerable potency. Studies have indicated that this compound possesses estrogenic potency and efficacy similar to that of endogenous estradiol (E2), as well as other synthetic estrogens like diethylstilbestrol (DES) and hexestrol. alfa-chemistry.com The relative binding affinity (RBA) of various estrogen species for ERα has been ranked, with diethylstilbestrol (DES) > hexestrol > this compound > 17β-estradiol (E2). uni.lu

Table 1: Estrogen Receptor Binding Affinities and Relative Potencies

| Compound | ERα K_i (nM) fishersci.at | ERβ K_i (nM) fishersci.at | Relative Binding Affinity (RBA) Order uni.lu |

| This compound | 0.05 | 0.03 | 3rd (after DES, Hexestrol) |

| Diethylstilbestrol | - | - | 1st |

| Hexestrol | - | - | 2nd |

| 17β-Estradiol | - | - | 4th |

Molecular docking and experimental electron density studies have further elucidated the interaction mechanisms of this compound with estrogen receptors. These studies reveal that this compound forms hydrogen bonds with specific amino acid residues within the estrogen receptor's ligand-binding pocket, including GLU353, ARG394, GLY521, and HIS524. Additionally, hydrophobic interactions contribute to the stability of its binding. Mapping of the electrostatic potential onto the molecular surface of this compound shows negative regions around its hydroxyl oxygens and above/below the aromatic rings, which are crucial for molecular recognition and interaction with complementary surfaces in the receptor. uni.lu

Beyond its interaction with estrogen receptors, this compound has also been observed to influence other cellular components. Research indicates that synthetic estrogenic drugs, including this compound, can inhibit tubulin assembly and, in certain concentrations (e.g., 50 and 100 µM in cell-free assays), induce the disassembly of preformed microtubules, leading to the formation of twisted ribbon structures. fishersci.at This effect suggests a direct interaction with tubulin, potentially at sites analogous to the colchicine-binding site.

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound extends beyond its fundamental estrogenic properties to encompass its environmental presence and potential applications. Given its historical use and structural similarity to other endocrine-disrupting compounds, studies continue to investigate this compound's occurrence and fate in various environments. For instance, research has focused on detecting this compound in milk and aquatic ecosystems. wikipedia.org This has led to the development of sensitive analytical methods, such as fluorescence polarization (FP) assays based on the estrogen receptor α ligand binding domain, for monitoring stilbene estrogens like this compound in food samples.

Furthermore, the environmental remediation of this compound is an active area of research. Studies have explored the adsorption of this compound by materials like coconut shell biochar, indicating its potential application as a green and environmentally friendly adsorbent for contaminants. The optimal solution pH for this compound adsorption by coconut shell biochar was found to be 5, suggesting strong chemical interaction between the compound and the adsorbent.

In a more novel direction, recent studies have investigated this compound's potential synergistic effects with other compounds. For example, this compound has been shown to impair the survival of bacteria when combined with cisplatin and UV radiation. This effect is attributed to this compound's ability to reduce the binding of UvrA, a bacterial DNA repair protein, to DNA, suggesting potential applications in developing novel antimicrobials. In silico docking studies further support direct interactions between this compound and UvrA, identifying distinct binding pockets.

Future directions for this compound studies are likely to include continued exploration of its molecular interactions using advanced computational models and in silico approaches, which can serve as effective tools for drug discovery and understanding ligand-receptor dynamics. uni.lu Further detailed theoretical investigations of its electronic properties, such as electrostatic potential, will continue to provide valuable information on its interaction mechanisms. uni.lu Additionally, ongoing research into its role as a xenoestrogen and its environmental impact remains crucial for public health and ecological understanding. guidetopharmacology.org

特性

IUPAC Name |

4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDFQCUYFHCNBW-SCGPFSFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873495 | |

| Record name | (E,E)-Dienestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS ., SOL IN FIXED OILS. | |

| Record name | Dienestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIENESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MINUTE NEEDLES FROM DILUTE ALC, WHITE NEEDLES FROM ETHANOL, COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER | |

CAS No. |

13029-44-2, 84-17-3 | |

| Record name | 4,4′-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dienestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dienestrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dienestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dienestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E,E)-Dienestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dienestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIENESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRW32X4U1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIENESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

233-234, 227-228 °C, PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/, SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C, MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/ | |

| Record name | Dienestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIENESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of Dienestrol Action

Estrogen Receptor Interactions

Dienestrol is characterized by its ability to bind to and activate estrogen receptors, mediating its estrogenic effects.

Binding Affinity to Estrogen Receptors (ERα and ERβ)

This compound acts as a synthetic non-steroidal agonist for estrogen receptors caymanchem.comthermofisher.comtargetmol.com. It demonstrates binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) caymanchem.com. Research indicates that this compound exhibits high binding affinity for these receptors. Specifically, its inhibition constants (Ki) are reported as 0.05 nM for ERα and 0.03 nM for ERβ caymanchem.com. When compared to the endogenous estrogen estradiol, this compound shows a higher relative binding affinity (RBA), with approximately 223% of estradiol's affinity at ERα and 404% at ERβ wikipedia.org. This high affinity for ERα has also been noted as being two times greater than that of estradiol taylorandfrancis.com.

Table 1: Binding Affinity of this compound to Estrogen Receptors

| Receptor | Ki (nM) caymanchem.com | Relative Binding Affinity (% of Estradiol) wikipedia.orgtaylorandfrancis.com |

| ERα | 0.05 | ~223% (also stated as 2x greater) |

| ERβ | 0.03 | ~404% |

Activation of Estrogen Receptor Signaling Pathways

As an estrogen receptor agonist, this compound activates ERα in reporter assays with an EC50 of 3.23 nM caymanchem.com. The general mechanism by which estrogens, including this compound, activate signaling pathways involves passive diffusion into target cells nih.govpharmacompass.com. Once inside, they form a complex with estrogen receptors, which then translocates into the cell's nucleus nih.govpharmacompass.com. This nuclear entry is crucial for initiating or enhancing the gene transcription of specific proteins after binding to DNA nih.govpharmacompass.com. The binding of a ligand to the estrogen receptor induces a conformational change that facilitates the subsequent association with multiprotein coactivator complexes . Activated estrogen receptors are known to trigger the expression of gene products essential for the proper functioning of the endocrine system frontiersin.org. This compound, through its interaction with the estrogen receptor, can specifically activate the transcriptional activity of genes such as Trefoil Factor 1 (TFF1) . This action is part of its involvement in sequence-specific DNA binding transcription factor activity , aligning with the broader estrogen receptor signaling pathway .

Comparative Analysis of this compound and Endogenous Estrogens at the Receptor Level

This compound is a synthetic non-steroidal estrogen, structurally distinct from endogenous estrogens like estradiol (17β-estradiol) thermofisher.comtargetmol.comwikipedia.orgtaylorandfrancis.comnih.govpharmacompass.comguidetopharmacology.orgnih.gov. Despite these structural differences, this compound exhibits potent estrogenic activity through its interaction with estrogen receptors. A comparative analysis of ligand binding affinities reveals that this compound possesses a higher affinity for both ERα and ERβ than estradiol wikipedia.orgtaylorandfrancis.com. Specifically, this compound's affinity for ERα is approximately 223% and for ERβ is about 404% of that of estradiol wikipedia.org. In broader competitive binding assays involving various estrogenic compounds, the relative binding affinity (RBA) for ERs generally follows an order where diethylstilbestrol (DES) and hexestrol precede this compound, which in turn precedes 17β-estradiol (E2) researchgate.netnih.gov. More specifically, for ERα, the order of competition is diethylstilbestrol > hexestrol > this compound > estradiol (E2) oup.com. Interestingly, for ERβ, this compound demonstrates a superior affinity compared to other stilbene estrogens, with the order being this compound > diethylstilbestrol > hexestrol > estradiol (E2) oup.com. This differential binding profile suggests that this compound, while a synthetic compound, interacts with estrogen receptors with notable potency, particularly for ERβ, distinguishing its receptor-level activity from that of endogenous estradiol, which binds equally well to both ERα and ERβ wikipedia.org.

Table 2: Comparative Relative Binding Affinities of Estrogens to ERα and ERβ

| Compound | RBA (ERα) (Relative to Estradiol) wikipedia.orgresearchgate.netnih.govoup.com | RBA (ERβ) (Relative to Estradiol) wikipedia.orgoup.com | Order of Affinity (ERα) researchgate.netnih.govoup.com | Order of Affinity (ERβ) oup.com |

| Diethylstilbestrol | Higher than this compound | Lower than this compound | 1st | 2nd |

| Hexestrol | Higher than this compound | Lower than this compound | 2nd | 3rd |

| This compound | ~223% | ~404% | 3rd | 1st |

| 17β-Estradiol | 100% (reference) | 100% (reference) | 4th | 4th |

Genomic and Non-Genomic Actions of this compound

This compound, like other estrogens, exerts its effects through both genomic and non-genomic mechanisms, influencing cellular functions.

Influence on Gene Transcription and Protein Synthesis

A primary mode of action for this compound, consistent with other estrogens, involves genomic pathways that directly impact gene transcription and subsequent protein synthesis nih.govpharmacompass.com. Estrogens passively enter target cells and form a complex with estrogen receptors nih.govpharmacompass.com. These receptor-ligand complexes then translocate into the cell nucleus, where they bind to specific DNA sequences known as estrogen response elements (EREs) nih.govpharmacompass.com. Both ERα and ERβ possess a DNA-binding domain, enabling them to function as transcription factors that regulate the production of various proteins wikipedia.org. This binding initiates or enhances the transcription of target genes into messenger RNA (mRNA) nih.govpharmacompass.com. The DNA/receptor complex subsequently recruits other proteins, including co-activators and co-repressors, which are essential for the transcription of downstream DNA into mRNA and ultimately the synthesis of proteins, leading to changes in cell function wikipedia.org. This process of RNA synthesis and protein production is crucial for regulating diverse physiological processes, including ovarian follicle growth and mammary gland development . The activation of estrogen receptors by this compound triggers the expression of gene products vital for the endocrine system frontiersin.org. While genomic actions are well-established, estrogens are also known to exert non-genomic actions, which involve rapid signaling pathways outside the nucleus, such as interactions with membrane-bound ERs that can activate pathways like the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/AKT) pathways wikipedia.org.

Regulation of Gene Expression

This compound, as a synthetic non-steroidal estrogen, exerts its primary mechanism of action through the regulation of gene expression. Estrogens, including this compound, passively diffuse into target cells where they form a complex with estrogen receptors (ERs). This ligand-receptor complex then translocates into the cell's nucleus, where it interacts with DNA to initiate or enhance the transcription of specific genes, leading to protein synthesis.

The genomic action of this compound can occur through several pathways:

Direct DNA Binding: Ligand-dependent nuclear transactivation often involves the direct binding of ER homodimers to specific DNA sequences known as estrogen response elements (EREs) located in the promoters of target genes. researchgate.net This binding recruits co-activator multiprotein complexes, which subsequently activate gene transcription. researchgate.net

ERE-Independent Signaling: Estrogen receptors can also regulate gene expression indirectly by associating with other DNA-binding transcription factors, such as AP-1/c-Jun, c-Fos, ATF-2, Sp1, and Sp3. This interaction mediates ERE-independent signaling pathways. researchgate.net

Transrepression: A mutual transrepression mechanism exists between the estrogen receptor and NF-kappa-B, which can be cell-type specific. This interaction can decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from promoters like the IL6 promoter, and displace RELA/p65 and associated coregulators.

Table 1: this compound's Binding Affinity and Activation of Estrogen Receptors

| Receptor Type | K_i (nM) | EC50 (nM) (Reporter Assay) |

| ERα | 0.05 | 3.23 |

| ERβ | 0.03 | N/A |

Rapid Signaling Pathways Mediated by this compound

Beyond the classical genomic pathway, estrogen receptors can also mediate rapid, non-genomic signaling pathways. These rapid effects typically occur within seconds to minutes, in contrast to the slower genomic actions that involve gene transcription and protein synthesis. researchgate.netiarc.fr

Estrogen receptors located at the plasma membrane or within the cytoplasm can trigger these rapid signaling cascades. researchgate.netresearchgate.netiarc.frchemeurope.com These pathways involve the modulation of various intracellular messengers and protein kinases. Examples include changes in intracellular calcium levels, cyclic AMP (cAMP), and potassium currents. researchgate.netchemeurope.com Additionally, these rapid actions can activate phospholipase C and stimulate key signaling pathways such as the PI3K/AKT pathway and the ERK (extracellular signal-regulated kinase) pathway. researchgate.netchemeurope.com These signaling events can ultimately lead to the phosphorylation and activation of target transcription factors, which in turn can regulate gene expression. researchgate.net

While this compound is a potent estrogen receptor agonist caymanchem.comszabo-scandic.comthermofisher.comtargetmol.com, and estrogens are known to mediate these rapid signaling pathways researchgate.netiarc.frchemeurope.com, direct specific research detailing this compound's involvement in these rapid signaling pathways was not explicitly found in the provided search results. However, given its strong agonistic activity on estrogen receptors, it is plausible that this compound can engage and activate these non-genomic signaling cascades.

Molecular Targets Beyond Estrogen Receptors

While this compound is primarily recognized for its estrogen receptor agonistic activity, academic research has explored its interactions with other molecular targets, suggesting additional mechanisms of action.

Interaction with Microtubule Assembly and Disassembly

This compound has been demonstrated to interact with the cellular cytoskeleton, specifically by influencing microtubule dynamics. Studies conducted in cell-free assays using microtubule proteins isolated from porcine brains have shown that this compound can inhibit microtubule assembly and induce the disassembly of preformed microtubules. caymanchem.comszabo-scandic.combioscience.co.uknih.gov

The inhibitory activity of this compound on microtubule assembly is comparable to that of (+)-griseofuvin, a known microtubule inhibitor. nih.gov Electron microscopic observations have revealed that in the presence of this compound, microtubule proteins can form twisted ribbon structures, indicating an alteration in their normal polymerization. nih.gov This interaction with microtubules suggests a potential mechanism for this compound that is independent of its estrogenic effects, possibly contributing to cellular effects such as inhibition of proliferation or cytotoxicity, though these specific outcomes are beyond the scope of this article.

Table 2: this compound's Effect on Microtubule Dynamics

| Effect on Microtubules | Concentration for Effect | Assay Type |

| Inhibition of Assembly | 50 μM | Cell-free |

| Induction of Disassembly | 100 μM | Cell-free |

Preclinical Research on Dienestrol

In Vitro Studies

In vitro studies are crucial for understanding the direct cellular and molecular interactions of compounds like Dienestrol. These investigations provide insights into its mechanism of action at a fundamental level.

Cell-Based Assays for Estrogenic Activity

This compound exhibits strong binding affinities to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) caymanchem.com. Specifically, its inhibition constant (K_i) values are reported as 0.05 nM for ERα and 0.03 nM for ERβ caymanchem.com. In reporter assays, this compound has been shown to activate ERα with an effective concentration 50% (EC_50) of 3.23 nM caymanchem.com. These assays, which include competitive ligand binding assays and reporter gene assays, are fundamental tools for assessing the estrogenic activity of compounds by measuring their ability to bind to ERs or activate ER-dependent gene transcription mst.dkresearchgate.net.

Table 1: In Vitro Estrogenic Activity of this compound

| Parameter | Value | Unit | Reference |

| ERα Binding Affinity (K_i) | 0.05 | nM | caymanchem.com |

| ERβ Binding Affinity (K_i) | 0.03 | nM | caymanchem.com |

| ERα Activation (EC_50) | 3.23 | nM | caymanchem.com |

Studies on Cellular Proliferation and Differentiation

Estrogens, including this compound, are known to influence cellular proliferation and differentiation in various target tissues by interacting with estrogen receptors, which subsequently leads to the initiation or enhancement of gene transcription and protein synthesis . Beyond its estrogenic activity, this compound has demonstrated direct effects on cellular structural components. In cell-free assays, this compound was observed to inhibit porcine microtubule assembly at concentrations of 50 µM and induce the disassembly of preformed microtubules at 100 µM caymanchem.com.

This compound's Effects on Cellular Biochemistry and Metabolism

As a synthetic non-steroidal estrogen, this compound's systemic absorption and precise mode of action are not fully elucidated, though it undergoes hepatic metabolism . Estrogens generally contribute to increased hepatic synthesis of various serum proteins, such as sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG), and also suppress follicle-stimulating hormone (FSH) secretion from the anterior pituitary . This compound is also recognized as a metabolite of diethylstilbestrol (DES), formed through oxidative biotransformation wikipedia.orgnih.gov.

In Vivo Animal Models

In vivo animal models, particularly rodent studies, are critical for evaluating the broader physiological impacts of this compound, especially concerning its effects on the reproductive system.

Reproductive System Effects in Rodent Models

Studies involving oral administration of this compound to pregnant rats have revealed significant reproductive impacts. High concentrations (50 and 75 µg/kg) of this compound administered to pregnant rats were found to induce abortions caymanchem.comnih.gov.

Maternal oral exposure to this compound during gestation and lactation in rats has been shown to induce toxicity on the reproductive system of male offspring caymanchem.comnih.gov. In one study, pregnant rats were exposed to this compound from gestation day 6 to postnatal day 21 nih.gov. Male offspring, evaluated at postnatal day 90, exhibited a reduction in sperm motility and viability, as well as an increase in abnormal sperm morphology caymanchem.comnih.gov. Furthermore, this compound provoked dose-dependent prostatitis in these male offspring caymanchem.comnih.gov. While an increase in organ weight (liver and sexual organs) was noted, a decrease in anogenital distance (AGD) was attributed to the vehicle used in the study nih.gov. Other research indicated that this compound alone did not significantly affect anogenital distance (AGD), nipple retention (NR), or cryptorchidism in male rat pups, although combinations with other endocrine-disrupting compounds did nih.gov.

Table 2: Effects of Maternal this compound Exposure on Male Rat Offspring Reproductive Parameters

| Parameter | Observed Effect | Reference |

| Sperm Motility | Reduction | caymanchem.comnih.gov |

| Sperm Viability | Reduction | caymanchem.comnih.gov |

| Abnormal Sperm Morphology | Increase | caymanchem.comnih.gov |

| Prostatitis | Dose-dependent increase | caymanchem.comnih.gov |

| Organ Weight (Liver, Sexual Organs) | Increase | nih.gov |

| Anogenital Distance (AGD) | Decrease (attributed to vehicle in one study); no significant effect when this compound alone nih.govnih.gov | nih.govnih.gov |

Impact on Fertility and Reproductive Senescence

Preclinical research indicates that exposure to estrogens, including this compound, during critical developmental periods can adversely affect reproductive development and reduce fertility. In rodents, such exposure has been linked to accelerated reproductive senescence wikipedia.org. Specifically, maternal exposure to this compound (DIES) in rats during gestation and lactation has demonstrated toxicity to the reproductive system of male offspring, which could impair their capacity for fertilization citeab.com. This toxicity manifested as a reduction in sperm motility and viability, alongside an increase in abnormal sperm morphology citeab.com.

Morphological and Pathological Alterations of Reproductive Tract

Studies in animal models have revealed that exposure to estrogens during critical developmental stages can lead to morphological and pathological alterations in the reproductive tract of both male and female offspring wikipedia.org. In male rat offspring subjected to maternal this compound exposure, a dose-dependent prostatitis was observed citeab.com. This finding highlights this compound's capacity to induce specific pathological changes within the male reproductive system in a preclinical setting citeab.com.

Endocrine Disrupting Properties

This compound is recognized as a potential endocrine disrupting compound (EDC) wikipedia.org. It functions as a synthetic, non-steroidal estrogen and an agonist of estrogen receptors wikipedia.orgfishersci.caguidetopharmacology.org. Upon entering target cells, estrogens like this compound interact with protein receptors, influencing various endocrine-responsive tissues, including the female reproductive tract, mammary gland, hypothalamus, and pituitary guidetopharmacology.org. These interactions lead to increased hepatic synthesis of sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG) guidetopharmacology.org. Furthermore, this compound, like other estrogens, can suppress follicle-stimulating hormone (FSH) release from the anterior pituitary guidetopharmacology.org. The combined action of an estrogen with a progestin can suppress the hypothalamic-pituitary system, resulting in decreased secretion of gonadotropin-releasing hormone (GnRH) guidetopharmacology.org.

Investigations into Systemic Effects and Organ Systems

Investigations into the systemic effects of this compound in preclinical models have shown its presence in various organ systems. Estrogenic residues of this compound have been detected in the kidney, kidney fat, intestine, and liver of cattle following oral treatment mims.com. In studies involving maternal exposure of rats to this compound, an increase in the weight of both the liver and sexual organs was observed in male offspring citeab.com. Conversely, a study examining this compound diacetate in pullets indicated no significant effect on egg production, egg characteristics, organ weights, or liver composition across two strains citeab.com.

Neuroendocrine Modulation

This compound interacts with key components of the neuroendocrine system, with target cells identified in the hypothalamus and pituitary guidetopharmacology.orgwikipedia.org. As an estrogen, this compound contributes to the suppression of follicle-stimulating hormone (FSH) from the anterior pituitary guidetopharmacology.org. The administration of an estrogen in combination with a progestin has been shown to suppress the hypothalamic-pituitary system, thereby reducing the secretion of gonadotropin-releasing hormone (GnRH) guidetopharmacology.org. These findings indicate this compound's role in modulating neuroendocrine pathways that regulate reproductive hormones.

Environmental and Toxicological Research on Dienestrol

Dienestrol as an Environmental Estrogenic Compound

Occurrence and Distribution in Environmental Matrices (e.g., wastewater, milk)

This compound has been identified as one of several estrogens and estrogen mimics frequently occurring in the natural environment wikipedia.org. Studies utilizing techniques such as solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) have been developed for its detection and quantification in environmental water samples wikipedia.orguni.lu. The sum of target estrogenic compounds, including this compound, in environmental samples has been reported to range from 17 to 9462 ng/L wikipedia.org. Research has also indicated that matrix effects, including both suppression and enhancement, can influence the determination of this compound in surface water and wastewater wikipedia.org. The presence of residual hormones, including this compound, can result from their discharge into aquatic environments uni.lu. Estrogenic compounds, generally, are found in various aquatic systems, including freshwater, marine coastal, and open ocean environments, suggesting their widespread distribution and potential persistence uni.lu. Wastewater from large dairy farms, for instance, is a significant source of estrogenic hormones in the environment, with concentrations in livestock wastes being considerably higher than those from human sewage treatment plants nih.govuni.lu.

Environmental Fate and Degradation Studies

The environmental fate of chemical compounds like this compound involves processes of distribution, transformation, and degradation within different environmental compartments such as soil, water, and air labsolu.ca. While specific degradation studies for this compound are less detailed in the provided literature, the general environmental half-life of estrogenic compounds can vary significantly, ranging from 12 hours to 180 days, influenced by factors such as UV light, microorganisms, and oxygen fishersci.ca. Aerobic conditions generally lead to more efficient degradation of estrogens compared to anaerobic systems uni.lunih.gov. For instance, studies on other estrogens like 17α-estradiol in water-sediment systems showed a 50% disappearance time (DT50) of 31.1 days under aerobic conditions, compared to 107.8 days under anaerobic conditions nih.gov. Similarly, estrogen conjugates in agricultural soil demonstrated rapid aerobic degradation, with half of the mass lost within hours, primarily through oxidation scitoys.com. However, detectable amounts can persist, especially at higher initial concentrations scitoys.com.

Ecological Impact and Bioaccumulation Potential

The ecological impact of environmental estrogenic compounds (ECs) is a significant concern due to the phylogenetic conservation of estrogen receptors across vertebrates, meaning their harmful effects can extend to numerous organisms within an ecosystem fishersci.ca. Even at low concentrations (nanograms per liter), hormones can alter metabolic and physiological functions in many organisms uni.luuni.lu. Exposure to ECs in nature can lead to various adverse effects in both humans and wildlife, including significant interruptions in aquatic biomass, impaired vision in cats, infertility in sheep, and morphological abnormalities in cows fishersci.ca. In aquatic environments, low levels of estrogens can "feminize" male fish, leading to reduced sperm counts or the development of female characteristics, thereby undermining their reproductive capabilities nih.gov. Estrogen pollution is considered a major environmental concern, with a high cumulative risk quotient observed at a substantial percentage of sampled sites uni.lu. Lipophilic and difficult-to-degrade substances, which can include some estrogens, may bind to environmental matrices or be retained in wastewater treatment plant sludge, potentially maintaining their molecular structures and contributing to bioaccumulation wikipedia.org. The potential for bioaccumulation of pharmaceuticals, including estrogenic compounds, has been observed fishersci.ca.

Toxicological Profiles in Research Models

Studies on Developmental Toxicity

Research models have been utilized to assess the developmental toxicity of estrogenic compounds. The indiscriminate use of hormones, even at low nanogram per liter levels, has been associated with teratogenicity in various animal species and cell lines, as well as negative effects on adult development and reduced egg production in fish uni.lu. Antenatal exposure to sex hormones, such as diethylstilbestrol (DES), has been shown to induce lesions in mouse reproductive organs that are comparable to those observed in humans exposed to DES in utero calpaclab.com. Developing organisms, including rodents, fish, and amphibians, are particularly susceptible to estrogenic chemicals during critical developmental windows, which can result in long-term alterations in both reproductive and non-reproductive organs calpaclab.com. For instance, perinatal exposure to DES in mice has led to abnormalities such as polyovular follicles and disorganization of uterine circular muscle calpaclab.com. Studies using zebrafish embryotoxicity tests (ZET) have demonstrated that DES can induce growth retardation, cumulative mortality, and dysmorphisms like pericardial edema in zebrafish embryos, with these effects being mediated by estrogen receptor alpha (ERα) wikipedia.org.

Genotoxicity and Carcinogenicity Research

The genotoxicity and carcinogenicity of hormones, including this compound, have been investigated in various research models. The indiscriminate use of hormones, even at low concentrations, has been linked to genotoxicity and carcinogenicity in numerous animal species and cell lines uni.lu. In studies on the Syrian hamster kidney, a model for estrogen-induced tumorigenesis, alpha-dienestrol demonstrated significant carcinogenic activity wikidata.orgwikipedia.org. It induced renal tumors in 86-88% of hamsters, with approximately 10.8 ± 3 tumor foci, compared to 100% incidence for diethylstilbestrol (DES) and 17β-estradiol wikidata.org. This research suggests that the epoxidation of the olefinic double bond and the p-quinone metabolite of DES might not be significantly involved in its carcinogenic activity, based on the findings for hexestrol and alpha-dienestrol wikidata.orgwikipedia.org. While DNA adduct formation has been detected in cells treated with DES, it was not observed in cells treated with either alpha- or beta-dienestrol, suggesting potential differences in genotoxic mechanisms among stilbene estrogens wikipedia.org.

Carcinogenic Activity in Syrian Hamster Kidney Model wikidata.org

| Compound | Renal Tumor Incidence (%) | Average Tumor Foci per Animal (Mean ± S.E.) |

| Diethylstilbestrol | 100 | 20.5 ± 3 |

| 17β-Estradiol | 100 | 20.5 ± 3 |

| Hexestrol | 100 | Similar to DES or 17β-Estradiol |

| Alpha-Dienestrol | 86-88 | 10.8 ± 3 |

| Ethinyl Estradiol | 21 | 0.6 ± 0.5 |

Advanced Methodologies in Dienestrol Research

Analytical Techniques for Dienestrol Detection and Quantification

The accurate detection and quantification of this compound in various matrices are vital for environmental monitoring, food safety, and biological research. A range of sophisticated analytical techniques has been developed for this purpose.

Chromatographic and Spectrometric Methods (e.g., HPLC, LC-MS/MS)

Chromatographic and spectrometric methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely employed for the sensitive and selective analysis of this compound. These techniques offer robust separation capabilities coupled with high detection sensitivity.

For instance, a simple, rapid, and sensitive method for this compound determination has been developed using Nylon 6 nanofibers mat-based solid-phase extraction (SPE) coupled with LC-MS/MS researchgate.netnih.gov. This method achieved good linearity (r² ≥ 0.9992) and detection limits ranging from 0.05 ng L⁻¹ to 0.10 ng L⁻¹ for stilbene estrogens in environmental water samples nih.gov. Recoveries of estrogens spiked into tap water were reported to be above 98.2%, with relative standard deviations below 4.78% nih.gov.

LC-MS/MS has also been utilized for the determination of trace levels of this compound, along with diethylstilbestrol and hexestrol, in pork liver xml-journal.net. This method achieved enhanced sensitivity by using ammonium fluoride as an eluent additive, significantly increasing analytical signals by approximately 10 times on average xml-journal.net. The limits of quantification (S/N>10) were 0.4 µg/kg for all analytes, with recoveries ranging from 89.5% to 109.4% and relative standard deviations of 2.2%-7.8% at fortification levels of 0.4, 0.8, and 4.0 µg/kg in pork liver xml-journal.net.

Another sensitive analytical method for this compound and other synthetic stilbenes in milk products involves packed-fiber solid-phase extraction (PF SPE) coupled with HPLC-MS/MS nih.gov. This method reported limits of detection between 5-13 pg/g and limits of quantification between 15-37 pg/g, with absolute recoveries ranging from 60% to 85% nih.gov.

Gas Chromatography-Negative-Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) combined with immunoaffinity extraction has also been developed for the detection of this compound in biological samples like urine and plasma nih.gov. This method enabled detection at the sub-picogram level, with recoveries ranging from 28% to 96% from immunoaffinity columns nih.gov.

The following table summarizes some detection limits for this compound using chromatographic and spectrometric methods:

| Method | Matrix | Limit of Detection (LOD) | Reference |

| LC-MS/MS (Nylon 6 nanofibers SPE) | Environmental Water | 0.20 ng L⁻¹ | nih.gov |

| LC-MS/MS (Dispersive SPE) | Pork Liver | 0.4 µg/kg | xml-journal.net |

| HPLC-MS/MS (Packed-fiber SPE) | Milk Products | 5-13 pg/g | nih.gov |

| GC-NICI-MS (Immunoaffinity Extraction) | Biological Samples | Sub-picogram level | nih.gov |

| HPLC (Magnetic Molecularly Imprinted Polymers) | Seawater | 0.16 µg L⁻¹ | mdpi.com |

Immunoassays and Biosensors for Estrogenic Activity

Immunoassays and biosensors offer alternative, often high-throughput, methods for assessing this compound's presence and its estrogenic activity. These techniques leverage the specific binding affinity between an antigen (this compound or a related estrogen) and an antibody or receptor.

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) utilizing a this compound (p-OH) polyclonal antibody showed a sensitivity where 10 ng/mL this compound produced 63% inhibition thermofisher.com. Time-Resolved Fluoroimmunoassay (TRFIA) has been explored for detecting diethylstilbestrol (DES), showing cross-reactivity of 7.1% with this compound researchgate.net.

Fluorescence Polarization (FP) assays, based on the estrogen receptor α ligand binding domain (ER-LBD), have been developed for monitoring stilbene estrogens, including this compound, in milk mdpi.com. Under optimal conditions, the half maximal inhibitory concentration (IC₅₀) for this compound in this FP assay was 12.94 nM, with a corresponding limit of detection (LOD) of 2.89 nM mdpi.com. The assay demonstrated mean recoveries ranging from 95.76% to 112.78% in milk samples mdpi.com.

Computational and Modeling Approaches

Computational and modeling approaches play a significant role in understanding the molecular interactions of this compound and predicting its biological activity, particularly its interaction with estrogen receptors. These in silico methods provide valuable insights that complement experimental studies.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor (such as the estrogen receptor), forming a stable complex mdpi.com. This technique helps in understanding the binding modes and affinities of compounds. Molecular dynamics (MD) simulations further extend this by simulating the dynamic behavior of molecular systems over time, providing insights into the stability of the ligand-receptor complex and conformational changes mdpi.commdpi.com.

Studies have employed molecular docking and dynamics simulations to explore the interactions of estrogenic compounds with estrogen receptors. For instance, molecular docking analysis has been used to study the binding of this compound and other stilbenes to the estrogen receptor α ligand binding domain (ER-LBD), revealing hydrophobic interactions with residues in the hydrophobic pocket that contribute to binding stability mdpi.com. MD simulations can assess the capacity of compounds to maintain a stable binding pose over time within the receptor mdpi.com. While specific detailed findings for this compound's molecular dynamics simulations are not extensively detailed in the provided snippets, the methodology is broadly applied to estrogenic compounds to understand their receptor interactions mdpi.comsci-hub.seresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that predict the biological activity of a compound based on its chemical structure sciengine.comresearchgate.net. For this compound, QSAR models are valuable tools for predicting its estrogenic activity and screening potential estrogenic compounds sciengine.com.

Various QSAR approaches exist, including classical QSAR models (e.g., Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN)) and 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) sciengine.comopen.ac.uk. 3D-QSAR approaches are particularly relevant as they consider the variance of fields around ligands, potentially encoding molecular mechanisms through contour plots sciengine.com.

This compound has been included in datasets used to construct 3D-QSAR models for estrogen compounds based on estrogen receptor β sciengine.com. Compounds like this compound, which possess strong hydrophobic A- and B-rings, have been observed to exhibit potent estrogenic activities in such studies sciengine.com. QSAR models can distinguish between groups with low and high relative binding affinity (RBA) to the estrogen receptor, although predictive ability within groups can vary ivl.se. The development of holographic QSAR (HQSAR) models has also been reported for modeling agonistic estrogenic effects on the human estrogen receptor α ivl.se.

Omics Technologies in this compound Research

"Omics" technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, represent a suite of high-throughput methods that enable the comprehensive study of biological molecules on a grand scale biobide.comfrontiersin.org. While direct research findings specifically linking this compound to "omics" technologies are not detailed in the provided information, these methodologies offer significant potential for future investigations into the compound's biological effects.

In the broader context of toxicology and drug development, omics technologies are pivotal for understanding disease mechanisms at a molecular level and identifying biomarkers biobide.com. For instance, transcriptomics can reveal changes in gene expression patterns induced by a chemical, while proteomics can shed light on altered protein functions and interactions biobide.com. Metabolomics can identify changes in small molecules produced or used by cellular metabolism, providing insights into metabolic pathways biobide.com.

Applying these technologies to this compound research could involve:

Transcriptomics: Studying the global gene expression changes in cells or tissues exposed to this compound to understand its impact on gene regulation and identify affected biological pathways.

Proteomics: Analyzing the protein profiles to determine how this compound influences protein synthesis, degradation, modification, and interaction networks.

Metabolomics: Investigating the metabolic changes induced by this compound exposure, which could reveal its effects on cellular metabolism and energy pathways.

Such omics-driven approaches could provide a holistic understanding of this compound's mechanism of action beyond receptor binding, elucidating its broader biological impact and potential downstream effects. The integration of multi-omics data, often coupled with computational techniques and artificial intelligence, holds promise for a more rounded understanding of biological systems and chemical interactions biobide.comfrontiersin.org.

Genomic and Transcriptomic Analysis of this compound Exposure

Genomic and transcriptomic analyses provide a detailed view of how this compound exposure influences the genetic landscape and gene expression patterns within cells and tissues. As a synthetic non-steroidal estrogen receptor (ER) agonist, this compound exerts its effects by diffusing into target cells, where it interacts with estrogen receptors. This interaction leads to the complex entering the cell's nucleus, initiating or enhancing the transcription of specific genes, thereby influencing protein synthesis nih.gov.

Research has explored the impact of this compound on endocrine-related gene expression. In a study involving maternal exposure of rats to this compound, individual administration of this compound did not significantly alter the expression of genes such as Star, Cyp11a1, Cyp17a1, Hsd3b2, Pgr, and Insl3 in the testes of male offspring. However, when this compound was administered in binary mixtures with other endocrine-disrupting compounds like flutamide, deregulation of Cyp17a1 was observed nih.gov.

Furthermore, this compound has been identified as an ERα activator in high-throughput transcriptomic screens using human MCF-7 breast cancer cells. This identification places this compound among a group of known ERα agonists that elicit similar gene expression profiles, including 17beta-estradiol, diethylstilbestrol, and estrone nih.gov. The ability to identify such modulators through transcriptomic profiling highlights the utility of this approach in understanding estrogenic activity nih.gov.

In a cross-disease modeling study utilizing human blood transcriptomics data to identify biomarkers for type 2 diabetes predictive of Alzheimer's disease, this compound exhibited the most negative correlation coefficient (-0.5059) with respect to ESR1, indicating a significant transcriptomic signature associated with its action on this gene biorxiv.org.

The application of transcriptomic methodologies, such as RT-qPCR and microarray analysis, has been instrumental in identifying genes and pathways influenced by this compound, contributing to a deeper understanding of its molecular actions.

Table 1: Select Gene Expression Findings Related to this compound Exposure

| Gene/Pathway | Organism/Cell Type | Effect of this compound Exposure (Individual) | Reference |

| Star, Cyp11a1, Cyp17a1, Hsd3b2, Pgr, Insl3 | Male offspring rat testes (maternal exposure) | No significant alteration (when administered alone) | nih.gov |

| ERα activation profile | Human MCF-7 cells | Identified as an ERα activator | nih.gov |

| ESR1 related gene signature | Human blood (cross-disease model) | Most negative correlation coefficient (-0.5059) | biorxiv.org |

Proteomic and Metabolomic Investigations

Proteomic and metabolomic investigations offer complementary insights into the biological effects of this compound by analyzing changes in protein expression, post-translational modifications, and small molecule metabolites.

Proteomic Investigations

This compound's interaction with proteins is central to its biological activity. It functions as a synthetic non-steroidal estrogen receptor (ER) agonist, demonstrating high binding affinities for both ERα and ERβ, with reported K_i values of 0.05 nM and 0.03 nM, respectively. This compound also activates ERα in reporter assays with an EC_50 of 3.23 nM caymanchem.com. These binding characteristics underscore its potent estrogenic activity at the protein receptor level.

Beyond estrogen receptors, this compound has been shown to interact with other cellular proteins. In cell-free assays, this compound inhibits porcine microtubule assembly at a concentration of 50 μM and induces the disassembly of preformed microtubules at 100 μM, indicating a direct influence on cytoskeletal protein dynamics caymanchem.com.

Computational and in vitro studies have also explored this compound's potential as an inhibitor of the TATA-binding protein (TBP) in Trypanosoma cruzi (TcTBP), a medically important protist. This compound (identified as DB00890) demonstrated a binding energy of -6.376 ± 0.067 kcal/mol with TcTBP. This interaction involved hydrophobic contacts with residues Tyr180, Leu183, and Pro184, and hydrogen bonds with Pro5 and Thr7 of the TcTBP protein mdpi.com.

This compound has also been included in systematic metaproteomics mapping studies, which investigate the functional and ecological landscapes of human gut microbiota responses to therapeutic drugs. Its inclusion suggests that this compound can induce alterations in microbial protein profiles within the gut microbiome biorxiv.orgbiorxiv.org.

Table 2: Key Proteomic Findings for this compound

| Protein Target | Interaction Type | Key Finding / Affinity | Reference |

| Estrogen Receptor alpha (ERα) | Agonist binding | K_i = 0.05 nM; EC_50 = 3.23 nM (reporter assay) | caymanchem.com |

| Estrogen Receptor beta (ERβ) | Agonist binding | K_i = 0.03 nM | caymanchem.com |

| Porcine Microtubules | Inhibition of assembly, Disassembly induction | Inhibits assembly at 50 μM; Induces disassembly at 100 μM | caymanchem.com |

| TATA-binding protein (TcTBP) | Inhibition (computational/in vitro) | Binding energy = -6.376 ± 0.067 kcal/mol | mdpi.com |

| Human Gut Microbiota Proteins | Alteration of profiles | Included in metaproteomics studies | biorxiv.orgbiorxiv.org |

Metabolomic Investigations

Metabolomic studies focus on the small molecule metabolites within a biological system, providing insights into metabolic pathways and biochemical processes. This compound itself is recognized as an active metabolite of diethylstilbestrol (DES), a well-known synthetic estrogen caymanchem.comhmdb.ca.

Research into the metabolism of DES has identified Z,Z-dienestrol as a major oxidative metabolite. This metabolite was detected in the fetal mouse genital tract, suggesting its formation as a peroxidative metabolite linked to the bioactivation of DES in target tissues oup.com. This finding highlights a specific metabolic pathway involving this compound.

Broader metabolomic investigations related to DES exposure, from which this compound is derived, have shown that prenatal exposure to DES can lead to altered estrogen metabolism many years later in postmenopausal individuals. This suggests a long-term influence on metabolic pathways, potentially involving this compound as a key intermediate or end-product of estrogen metabolism cancer.gov.

Table 3: Key Metabolomic Findings for this compound

| Metabolite/Pathway | Context | Key Finding | Reference |

| This compound | General | Active metabolite of Diethylstilbestrol (DES) | caymanchem.comhmdb.ca |

| Z,Z-dienestrol | Fetal mouse genital tract | Major oxidative metabolite of Diethylstilbestrol (DES), linked to bioactivation | oup.com |

| Estrogen metabolism | Postmenopausal DES daughters | Prenatal DES exposure linked to altered estrogen metabolism | cancer.gov |

Synthesis and Derivatization Studies of Dienestrol Analogs

Synthetic Pathways and Chemical Modifications

The primary synthetic pathway for Dienestrol involves a multi-step process. One established method commences with the pinacol coupling of p-acetoxy-propiophenone. This initial step forms a glycol intermediate. Subsequently, dehydration of this glycol is achieved using a mixture of acetyl chloride and acetic anhydride, which facilitates the formation of the transoid diene system characteristic of this compound. The final step involves saponification, which removes the acetate protecting groups, thereby affording this compound .

Beyond its direct synthesis, this compound can also be formed through metabolic processes. For instance, the oxidation of diethylstilbestrol (DES), another well-known synthetic estrogen, has been shown to produce (Z,Z)-dienestrol, an isomer of this compound nih.gov. Chemical modifications of this compound have led to the creation of various derivatives, such as this compound diacetate, an ester form of the compound wikipedia.org. These derivatizations are crucial for exploring different pharmacokinetic profiles and potentially altering receptor binding characteristics.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

This compound functions as a synthetic non-steroidal estrogen and acts as an agonist for estrogen receptors (ERs) thermofisher.comnih.gov. Its molecular structure bears a close resemblance to that of diethylstilbestrol (DES) wikipedia.org. Comprehensive structure-activity relationship (SAR) studies have elucidated the binding affinities and estrogenic potencies of this compound and its related derivatives.

This compound exhibits significant affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Specifically, it demonstrates approximately 223% and 404% of the affinity of estradiol for ERα and ERβ, respectively wikipedia.org. This differential affinity highlights its potential for selective ER modulation.

In vivo studies, such as the immature mouse uterine weight bioassay, have provided a comparative ranking of estrogenicity among various stilbene derivatives. The observed order of estrogenic potency was: DES > alpha-dienestrol ≥ DES-epoxide > indanyl-DES > dihydroxy DES > beta-dienestrol > DES-phenanthrene nih.govpnas.org.

Competitive equilibrium binding analyses, conducted with estradiol-17β for the mouse uterine cytosol receptor, largely corroborated the in vivo findings regarding the order of affinity. Diethylstilbestrol (DES), indanyl-DES, and alpha-dienestrol displayed the highest affinities, with dissociation constants (Ka values) ranging from approximately 0.5 to 19.1 x 10^10 M^-1 nih.gov. Conversely, DES-phenanthrene exhibited the lowest affinity nih.gov.

Further analysis revealed that the most hormonally active substances also demonstrated the greatest rate inhibition in the estradiol cytosol receptor association rate reaction nih.gov. Interestingly, indanyl-DES, despite possessing a relatively high receptor affinity, exhibited significantly less biological activity than predicted. This discrepancy is hypothesized to be due to its inability to retain the estrogen-receptor complex in the nucleus for as long as DES pnas.org.

This compound exists in various isomeric forms, including the E,E-isomer (PubChem CID 667476), and Z,Z-isomer (PubChem CID 35495-11-5) wikipedia.orgfishersci.ca. The alpha-dienestrol isomer has been noted for its high receptor affinity, while beta-dienestrol, a metabolite of DES, demonstrates lower estrogenicity nih.govpnas.org. It is important to note that some this compound isomers or related compounds, such as "this compound Isothis compound," have been reported to lack estrogenic activity nih.gov.

The following table summarizes key findings from SAR studies on this compound and related compounds:

| Compound | Estrogenicity (Mouse Uterine Weight Bioassay Rank) nih.govpnas.org | ERα Affinity (vs. Estradiol) wikipedia.org | ERβ Affinity (vs. Estradiol) wikipedia.org | ER Binding Affinity (Ka values, M⁻¹) nih.gov |

| Diethylstilbestrol (DES) | Highest | N/A | N/A | High (approx. 0.5-19.1 x 10¹⁰) |

| alpha-Dienestrol | Second highest | 223% | 404% | High (approx. 0.5-19.1 x 10¹⁰) |

| DES-epoxide | Third highest | N/A | N/A | N/A |

| Indanyl-DES | Fourth highest (but lower biological activity) | N/A | N/A | High (approx. 0.5-19.1 x 10¹⁰) |

| Dihydroxy DES | Fifth highest | N/A | N/A | N/A |

| beta-Dienestrol | Sixth highest | N/A | N/A | N/A |

| DES-phenanthrene | Lowest | N/A | N/A | Lowest (3.5 x 10⁷) |

Development of Novel Estrogenic Ligands Based on this compound Scaffold

The understanding derived from the synthesis and SAR studies of this compound and its analogs has significantly contributed to the broader field of estrogen receptor ligand development. The identification of a general pharmacophore for estrogen receptor ligands has been a major advancement, facilitated in part by the application of combinatorial chemistry nih.gov.

There is a growing interest in the development of Selective Estrogen Receptor Modulators (SERMs), which are compounds designed to elicit tissue-specific estrogenic or anti-estrogenic effects researchgate.net. The this compound scaffold, with its potent estrogenic activity and non-steroidal nature, serves as a valuable starting point for designing such novel ligands.

While this compound itself is a stilbene-based scaffold, the principles learned from its interaction with ERs are transferable to other structural classes. For instance, research has explored various scaffolds for developing ERβ-selective ligands, including diarylpropionitriles (DPN), arylbenzothiophenes, triazines, aryl diphenolic azoles, 7-substituted 2-phenyl-benzofurans, benzimidazole, tetrahydrofluorenone, and equol researchgate.net. These diverse scaffolds demonstrate the ongoing efforts to fine-tune ER ligand selectivity.

Furthermore, studies have shown that even simple amide structures can retain the pharmacophore necessary for ER ligand activity nih.gov. Fragment-based drug design (FBDD) is another promising approach for the discovery and optimization of lead compounds, where small fragments that bind to the receptor are identified and then elaborated upon researchgate.net. Structural insights indicate that specific functional groups, such as hydroxyl and alkyl groups, are crucial for productive interactions within the active site cavity of the estrogen receptor researchgate.net. The ligand-binding domain (LBD) of ERα and ERβ forms a characteristic "wedge-shaped" molecular scaffold that accommodates the hormone, providing a structural basis for rational drug design nih.gov.

Broader Implications and Theoretical Frameworks

Dienestrol in the Context of Endocrine Physiology and Pathology

This compound is recognized as a synthetic, non-steroidal estrogen that acts as an agonist for estrogen receptors (ERs). wikidata.orgwikipedia.orgmims.comnih.govguidetopharmacology.org Its mechanism involves diffusing into target cells and interacting with specific protein receptors located in key endocrine tissues such, as the female reproductive tract, mammary gland, hypothalamus, and pituitary. wikidata.orgmims.com This interaction is fundamental to its physiological effects.

Estrogens, including this compound, play a crucial role in regulating various endocrine functions. They are known to enhance the hepatic synthesis of important serum proteins like sex hormone binding globulin (SHBG) and thyroid-binding globulin (TBG). wikidata.orgmims.com Furthermore, estrogens suppress the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary. wikidata.org The presence of an estrogen, often in combination with a progestin, can lead to the suppression of the hypothalamic-pituitary system, which in turn reduces the secretion of gonadotropin-releasing hormone (GnRH). wikidata.org

This compound exhibits differential binding affinities for the two main estrogen receptor subtypes. It has approximately 223% of the affinity of estradiol at estrogen receptor alpha (ERα) and a higher affinity of 404% at estrogen receptor beta (ERβ). fishersci.at More precisely, this compound binds to ERα with a K_i of 0.05 nM and to ERβ with a K_i of 0.03 nM, demonstrating its potent interaction with these receptors. nih.govuni.lu It also activates ERα in reporter assays with an EC_50 of 3.23 nM. nih.gov

Table 1: this compound's Estrogen Receptor Binding Affinities Relative to Estradiol

| Estrogen Receptor Subtype | Relative Affinity (to Estradiol) | K_i (nM) | EC_50 (nM) for ERα activation |

| Estrogen Receptor alpha (ERα) | 223% fishersci.at | 0.05 nih.gov | 3.23 nih.gov |

| Estrogen Receptor beta (ERβ) | 404% fishersci.at | 0.03 nih.gov | N/A |

Theoretical Models of Estrogen Action and Endocrine Disruption

The action of estrogens, including synthetic compounds like this compound, is primarily mediated through their interaction with estrogen receptors (ERα and ERβ). nih.govwikipedia.org The theoretical model of estrogen action posits that once an estrogen binds to its receptor, the hormone-receptor complex translocates into the cell nucleus. wikidata.orgwikipedia.orgfishersci.be Within the nucleus, this complex either initiates or enhances the transcription of specific genes, leading to the synthesis of messenger RNA (mRNA) and subsequently, the production of proteins that elicit the characteristic estrogenic effects. wikidata.orgwikipedia.org This process involves a conformational change in the ligand binding domain (LBD) of the estrogen receptor, specifically positioning the C-terminal alpha helix (H12) to facilitate the binding of coactivator proteins. wikipedia.org this compound, by acting as an estrogen receptor agonist, mimics these endogenous estrogenic pathways. wikidata.orgwikipedia.orgmims.comnih.gov

The concept of endocrine disruption is crucial in understanding the broader implications of compounds like this compound. Endocrine-disrupting chemicals (EDCs) are substances that interfere with the synthesis, release, transport, metabolism, binding, action, or elimination of natural hormones in the body, thereby disrupting normal endocrine function. nih.gov Environmental estrogens, a subset of EDCs, can bind to estrogen receptors even at very low concentrations, leading to cellular alterations such as proliferation, apoptosis, and metastasis. nih.gov These compounds can exert their effects by mimicking natural hormones, blocking hormone receptors, or altering hormone synthesis and metabolism.

Research methodologies, such as the E-SCREEN assay, have been developed to evaluate the estrogenicity of environmental chemicals. nih.govwikidata.orgistanbul.edu.tr This quantitative bioassay assesses the proliferative effect of compounds on estrogen-sensitive cells, providing a tool to identify substances that may act as estrogen mimics and contribute to endocrine disruption. nih.govwikidata.org

This compound's Contribution to Understanding Reproductive Biology and Toxicology

Studies involving this compound have significantly advanced the understanding of reproductive biology and the toxicological impacts of estrogenic compounds. This compound is notable as an active metabolite of diethylstilbestrol (DES), a well-known synthetic estrogen with documented reproductive and carcinogenic effects. nih.govuni.lufishersci.ca

Research has demonstrated that maternal exposure to this compound can have profound effects on the reproductive system of offspring. For instance, oral administration of this compound to pregnant rats during gestation and lactation has been shown to decrease sperm motility and viability in mature male offspring. nih.govuni.luciteab.comontosight.ai Such exposure has also been linked to the induction of prostatitis and an increase in abnormal sperm morphology in male offspring. citeab.com Furthermore, high concentrations of this compound administered to pregnant rats have been observed to cause abortions. nih.govuni.luciteab.com